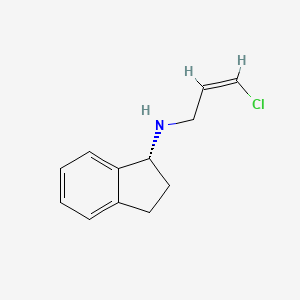

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₄ClN and its molecular weight is 207.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Efficient Asymmetric Synthesis : An efficient asymmetric synthesis pathway for N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, potentially effective for treating human papillomavirus infections, was developed. Key steps include asymmetric reductive amination, yielding up to 96% diastereo facial selectivity, and the formation of a unique 2-picolinic acid salt of the related amine (Boggs et al., 2007).

Chiral Solvating Agents : Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol have been assessed as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids via NMR spectroscopy. These derivatives facilitate efficient differentiation of NMR signals of enantiomeric substrates (Recchimurzo et al., 2020).

Tautomerism Studies : Studies on Schiff bases, including the examination of intramolecular hydrogen bonding and tautomerism, have been conducted. For instance, the structure of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine was characterized crystallographically to understand these phenomena (Nazır et al., 2000).

Crystal Structure Analysis : The crystal structure of polysubstituted allylic amine, (Z)-1,3-diphenyl-N,2-ditosyl-2,5-hexadiene-1-amine, was determined, revealing Z-fashion configuration and providing insights into molecular conformation (Mei-hua, 2009).

Chemical Properties and Interactions

Enaminone Derivatives : Novel lipidic enaminone derivatives from a C18 keto-allenic ester were synthesized, with confirmed E- and Z-configuration of the enaminone system through spectroscopic techniques (Lie Ken Jie & Lau, 2000).

Aminyl Radical Complexes : Studies on amino, amido, and aminyl radical complexes, especially those containing chlorido-bridged dimeric and acetonitrile complexes, provided insights into the electronic structure and reactivity of these compounds (Donati et al., 2008).

Heterocycle Synthesis : The role of 3-aryl-2-chloropropanal in the synthesis of N-Aryl-5-(R-benzyl)-1,3-thiazole-2-amines, showcasing its utility in forming heterocyclic compounds, was explored (Matiychuk et al., 2010).

NMR Spectroscopic Analysis : Detailed NMR spectroscopic analysis of compounds like (1S, 1aR, 6aR)-2’, 3’, 6, 6a-tetrahydrospiro cycloprop a indene-1(1aH), 1’- 1H indene was conducted, providing insights into the structure and properties of these molecules (Spiteller et al., 2005).

Synthesis of Pyrrole Derivatives : Research into the stereoselective synthesis of indolizidine alkaloids and the Paal-Knorr synthesis for constructing pyrrole rings was advanced, adding to the understanding of complex organic syntheses (Gadzhili et al., 2002).

Properties

IUPAC Name |

(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12/h1-5,8,12,14H,6-7,9H2/b8-3-/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLXGVLJGYOTNZ-CPWLGJMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NCC=CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)